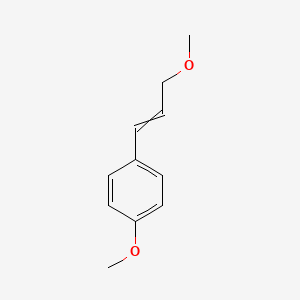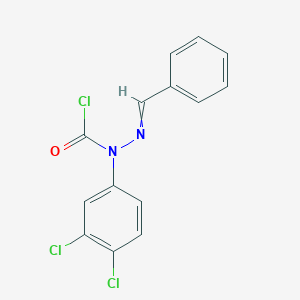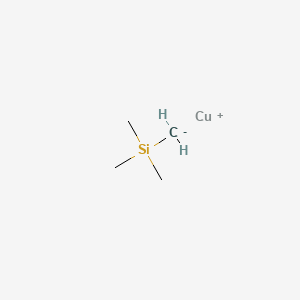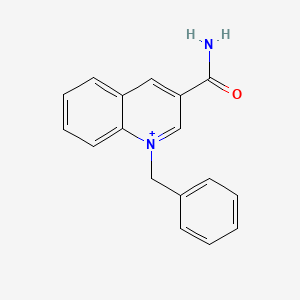
2,2-Aziridinedicarboxylic acid, 1-ethoxy-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Aziridinedicarboxylic acid, 1-ethoxy-, diethyl ester is a chemical compound with the molecular formula C10H17NO5. It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is known for its reactivity due to the strained ring structure. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Aziridinedicarboxylic acid, 1-ethoxy-, diethyl ester typically involves the reaction of aziridine with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction is usually conducted at room temperature to avoid decomposition of the aziridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Aziridinedicarboxylic acid, 1-ethoxy-, diethyl ester undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted products.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a catalyst such as a Lewis acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Ring Opening: Substituted aziridine derivatives.
Oxidation: Oxidized aziridine derivatives.
Reduction: Reduced ester derivatives.
Applications De Recherche Scientifique
2,2-Aziridinedicarboxylic acid, 1-ethoxy-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Aziridinedicarboxylic acid, 1-ethoxy-, diethyl ester involves the nucleophilic attack on the aziridine ring, leading to ring opening and subsequent reactions. The strained ring structure makes it highly reactive towards nucleophiles, which can target the nitrogen atom or the carbon atoms in the ring. This reactivity is exploited in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
Aziridine-2-carboxamide: Known for its use in medicinal chemistry as an anticancer agent.
Aziridine-2-carboxylate: Used in the synthesis of various organic compounds.
Uniqueness
2,2-Aziridinedicarboxylic acid, 1-ethoxy-, diethyl ester is unique due to its specific ester functional groups, which provide additional reactivity and versatility in chemical synthesis. Its ability to undergo nucleophilic ring opening reactions makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Numéro CAS |
53084-36-9 |
|---|---|
Formule moléculaire |
C10H17NO5 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
diethyl 1-ethoxyaziridine-2,2-dicarboxylate |
InChI |
InChI=1S/C10H17NO5/c1-4-14-8(12)10(9(13)15-5-2)7-11(10)16-6-3/h4-7H2,1-3H3 |
Clé InChI |
TYOWULULNKJRPN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CN1OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B14655913.png)
![2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14655914.png)


